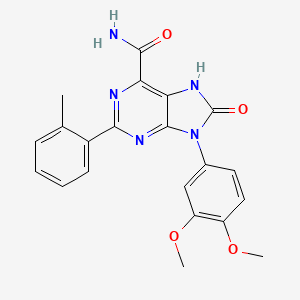![molecular formula C19H16N4O2S B2669383 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide CAS No. 380489-84-9](/img/structure/B2669383.png)
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety and subsequent functionalization to attach the methoxybenzamide group. Key reactions involved in the synthesis include:
Cyclization: Formation of the benzothiazole ring through cyclization of 2-aminothiophenol with appropriate reagents.
Condensation: Condensation reactions to introduce the pyrazole ring.
Functionalization: Functionalization steps to attach the methoxybenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions to modify the functional groups.
Reduction: Reduction reactions to alter the oxidation state of specific atoms.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’- (1,3-benzothiazol-2-yl)-arylamides
Uniqueness
What sets N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide apart is its unique combination of the benzothiazole and pyrazole rings, along with the methoxybenzamide group.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-11-17(21-18(24)13-7-9-14(25-2)10-8-13)23(22-12)19-20-15-5-3-4-6-16(15)26-19/h3-11H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGODWLPMVXYCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)


![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)


![2,4-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2669314.png)
![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B2669317.png)
![2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile](/img/structure/B2669318.png)
![2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2669320.png)


